molecular formula C20H23N7O3 B2674987 Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate CAS No. 946289-60-7

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate

Cat. No.: B2674987
CAS No.: 946289-60-7
M. Wt: 409.45
InChI Key: FMJUHCKJOOOKGO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pteridine core substituted with a (4-methoxyphenyl)amino group at position 4 and a piperazine ring linked via a carboxylate ester (ethyl group) at position 2. Pteridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and receptor modulation . The piperazine-carboxylate moiety enhances solubility and bioavailability, making this scaffold promising for drug development.

Properties

IUPAC Name

ethyl 4-[4-(4-methoxyanilino)pteridin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3/c1-3-30-20(28)27-12-10-26(11-13-27)19-24-17-16(21-8-9-22-17)18(25-19)23-14-4-6-15(29-2)7-5-14/h4-9H,3,10-13H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJUHCKJOOOKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multi-component reaction that forms the piperazine ring . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pteridine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of neurotransmitter levels in the brain.

Comparison with Similar Compounds

Ethyl 4-{4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate ()

  • Structure : Differs by replacing the 4-methoxyphenyl group with a 2,4-dimethylphenyl substituent.
  • Molecular Weight : 407.48 g/mol (vs. hypothetical ~399–410 g/mol for the target compound).

7-(4-Bromobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-methoxyphenyl)piperazine-1-carboxylate (ABC28, )

  • Structure: Retains the 4-(4-methoxyphenyl)piperazine-carboxylate fragment but replaces the pteridine core with an imidazo-pyrazinone system.
  • Biological Relevance : Demonstrated activity in Wnt signaling inhibition, highlighting the role of the core heterocycle in target specificity .

Piperazine Ring Modifications

Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate ()

  • Structure : Features a sulfonamide-glycine side chain instead of the pteridine moiety.
  • Physicochemical Properties : Increased polarity due to the sulfonyl group, which may enhance water solubility compared to the hydrophobic pteridine system .

Ethyl 4-{N-[(4-Ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate ()

  • Structure : Incorporates a sulfonamide-linked aryl group and ethyl ester.
  • Synthetic Utility : Demonstrates the versatility of piperazine-carboxylate esters in accommodating diverse electrophilic substituents .

p-MPPI and p-MPPF ()

  • Structure : Piperazine derivatives with (2'-methoxyphenyl) and benzamidoethyl groups.
  • Activity: Competitive 5-HT1A receptor antagonists (ID50: 3–5 mg/kg).

Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate ()

  • Structure : Hydroxy-sulfonylphenyl substituent on the piperazine ring.
  • Therapeutic Potential: Sulfonyl groups are common in kinase inhibitors, hinting at possible kinase-targeted activity for the target compound .

Biological Activity

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate, a pteridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H23N7O3
  • Molecular Weight : 409.4417 g/mol
  • CAS Number : 946289-60-7

The biological activity of this compound is largely attributed to its structural components, particularly the piperazine ring and the pteridine moiety. These structural features allow it to interact with various biological targets, including enzymes and receptors involved in several metabolic pathways.

Biological Activities

  • Anticancer Activity
    • This compound has shown promise as an anticancer agent. Research indicates that pteridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties
    • The compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
  • Anti-inflammatory Effects
    • Studies have demonstrated that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of inflammatory diseases such as Crohn's disease and ulcerative colitis, where pteridine derivatives have been shown to ameliorate symptoms and tissue damage .

Case Studies

  • Inflammatory Bowel Disease (IBD)
    • In a study involving animal models of IBD, treatment with pteridine derivatives significantly reduced myeloperoxidase (MPO) activity, indicating decreased neutrophil infiltration in the colon. This suggests a potential therapeutic role for this compound in managing IBD .
  • Cancer Cell Lines
    • In vitro studies on various cancer cell lines have shown that this compound inhibits cell growth and induces apoptosis. For instance, it was tested against A431 vulvar epidermal carcinoma cells, where it inhibited proliferation and migration effectively .

Comparative Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
AntimicrobialEffective against various bacterial strains; disrupts cell membranes
Anti-inflammatoryReduces cytokine levels; alleviates symptoms in IBD models

Q & A

Q. What synthetic strategies are employed for the preparation of Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example, piperazine derivatives are often synthesized via nucleophilic substitution or condensation reactions using reagents like di(1H-imidazol-1-yl)methanethione and substituted amines . Key steps include:

  • Coupling conditions : Heating in THF (40–70°C) with sonication to ensure homogeneity.
  • Purification : Reverse-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) followed by free-basing with sodium bicarbonate .
  • Characterization : Confirmed via 1^1H/13^13C NMR (e.g., DMSO-d6_6 solvent) and HRMS for molecular formula validation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (400 MHz) identifies proton environments (e.g., aromatic protons at δ 6.70–8.18 ppm, piperazine protons at δ 3.39–4.05 ppm). 13^13C NMR confirms carbonyl (δ ~181 ppm) and aromatic carbons .
  • HRMS : Validates the molecular ion peak (e.g., [M+H]+^+ with <1 ppm error) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry using SHELX programs for refinement .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound during coupling reactions?

Methodological Answer:

  • Solvent selection : THF or DCM promotes solubility of intermediates while minimizing side reactions .
  • Catalyst use : Imidazole-based catalysts (e.g., di(1H-imidazol-1-yl)methanethione) improve coupling efficiency .
  • Temperature control : Stepwise heating (e.g., 40°C → 70°C) reduces decomposition of thermally sensitive intermediates .
  • Purification refinement : Dual solvent extraction (DCM/water) and silica gel chromatography enhance purity .

Q. What methodologies are recommended for resolving contradictions in crystallographic data during structural elucidation of piperazine derivatives?

Methodological Answer:

  • SHELX refinement : Use SHELXL for small-molecule refinement and SHELXD/SHELXE for phase determination in high-resolution or twinned crystals .
  • Validation tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry or disorder .
  • Complementary techniques : Pair X-ray data with DFT calculations (e.g., Gaussian) to validate bond lengths/angles .

Q. How can researchers design biological assays to evaluate the enzyme inhibitory potential of this compound?

Methodological Answer:

  • Target selection : Focus on enzymes with known piperazine-binding pockets (e.g., phosphoglycerate dehydrogenase, carbonic anhydrase) .
  • Assay design :
    • Kinetic assays : Measure IC50_{50} values via UV-Vis spectroscopy using substrate depletion rates .
    • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves .
  • Control experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay specificity .

Q. What strategies mitigate stability issues during storage of piperazine-carboxylate derivatives?

Methodological Answer:

  • Storage conditions : Store at room temperature in sealed containers under inert gas (N2_2) to prevent hydrolysis .
  • Stability testing : Monitor degradation via HPLC at regular intervals (e.g., t90_{90} determination) .
  • Formulation : Lyophilize as a trifluoroacetate salt to enhance shelf-life .

Q. How can computational modeling predict the reactivity of the pteridin-2-yl moiety in this compound?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., AutoDock Vina) to prioritize synthetic modifications .
  • MD simulations : Assess conformational flexibility in aqueous environments (e.g., GROMACS) .

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